molecular formula C8H13NO B13856991 trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol

trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol

Cat. No.: B13856991
M. Wt: 139.19 g/mol
InChI Key: GYHFONWVCHOLOY-BYBOBHAWSA-N
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Description

trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol: is a bicyclic compound that features a unique azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol exerts its effects is primarily through its interaction with specific molecular targets. The azabicyclohexane structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological target being studied .

Comparison with Similar Compounds

Uniqueness: trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol is unique due to its azabicyclohexane structure, which provides distinct reactivity and interaction profiles compared to other bicyclic compounds. This uniqueness makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1R,2R,5R)-6-prop-2-enyl-6-azabicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C8H13NO/c1-2-5-9-6-3-4-7(10)8(6)9/h2,6-8,10H,1,3-5H2/t6-,7-,8-,9?/m1/s1

InChI Key

GYHFONWVCHOLOY-BYBOBHAWSA-N

Isomeric SMILES

C=CCN1[C@H]2[C@@H]1[C@@H](CC2)O

Canonical SMILES

C=CCN1C2C1C(CC2)O

Origin of Product

United States

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